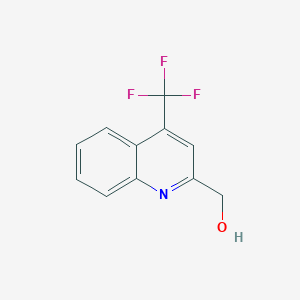
(4-(Trifluoromethyl)quinolin-2-yl)methanol
Descripción general
Descripción
“(4-(Trifluoromethyl)quinolin-2-yl)methanol”, also known as TFQ, is an organic compound that contains a quinoline base and a trifluoromethyl group. It has a molecular formula of C11H8F3NO .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)quinolin-2-yl)methanol” consists of a quinoline base with a trifluoromethyl group attached to the 4th carbon atom. The molecular weight is 227.18 g/mol .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)quinolin-2-yl)methanol” is a solid at room temperature . Its molecular weight is 227.186g/mol .Aplicaciones Científicas De Investigación
Convergent Synthesis and Cytotoxicity
A study detailed the synthesis of novel compounds starting from isatin and alky(aryl/heteroaryl) ketones, yielding polysubstituted derivatives, including structures related to (4-(Trifluoromethyl)quinolin-2-yl)methanol. The cytotoxicity of these compounds was evaluated, showing significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Antimalarial Applications
Another study focused on the structure-activity relationships of 4-position diamine quinoline methanols for intermittent preventative treatment against Plasmodium falciparum. The research identified new lead compounds with substantial lower permeability across MDCK cell monolayers than mefloquine, indicating potential for malaria treatment (Milner et al., 2011).
Synthesis of Novel Quinoline Derivatives
Research into the synthesis of novel 2,4-disubstituted quinoline derivatives, including a focus on (2-(2-nitrophenyl)quinolin-4-yl)methanol, was explored. This study provided a pathway for creating a series of quinoline analogs characterized by NMR and mass spectra (Prasad et al., 2020).
Anti-tubercular Activities
Mefloquine derivatives have been studied for their crystal structures and anti-tubercular activities, highlighting the potential of (4-(Trifluoromethyl)quinolin-2-yl)methanol related compounds in treating tuberculosis. The study showed important anti-tubercular activities, providing a new avenue for the development of treatments (Wardell et al., 2011).
Chemosensor for Explosives Detection
A quinoline-based Schiff base compound was synthesized and found to be a chemosensor for 2,4,6-trinitrophenol (TNP), indicating the utility of (4-(Trifluoromethyl)quinolin-2-yl)methanol related structures in sensitive and selective detection of explosives (Halder et al., 2018).
Propiedades
IUPAC Name |
[4-(trifluoromethyl)quinolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISYORPYPURGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705224 | |
| Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)quinolin-2-yl)methanol | |
CAS RN |
1116339-56-0 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)
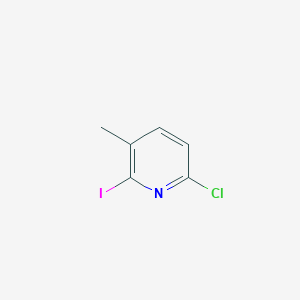
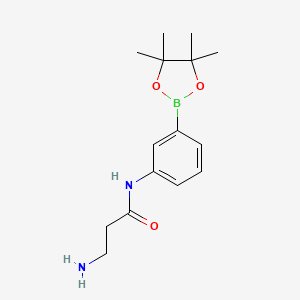
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)
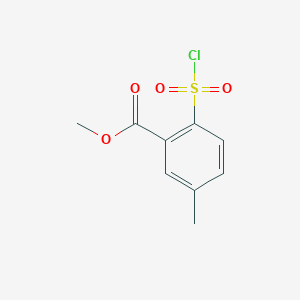
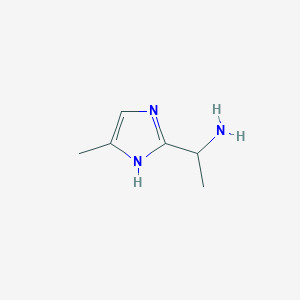
![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
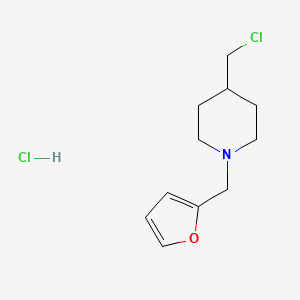
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)
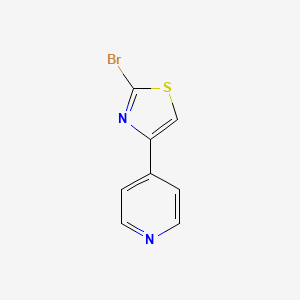
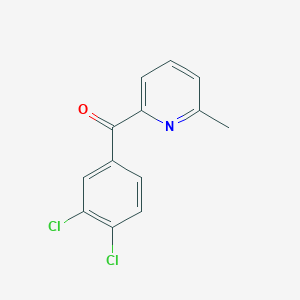
![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)